3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline
CAS No.:
Cat. No.: VC11016476
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.
![3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline -](/images/structure/VC11016476.png)
Specification
Molecular Formula | C18H19N3O |
---|---|
Molecular Weight | 293.4 g/mol |
IUPAC Name | 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline |
Standard InChI | InChI=1S/C18H19N3O/c1-18(2,3)14-9-7-12(8-10-14)16-20-21-17(22-16)13-5-4-6-15(19)11-13/h4-11H,19H2,1-3H3 |
Standard InChI Key | NVNGXBBCXIUKIR-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₈H₁₉N₃O, with a molecular weight of 293.4 g/mol. Its IUPAC name, 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline, reflects the meta-substituted aniline group on the oxadiazole ring. The 1,3,4-oxadiazole core is a planar, aromatic five-membered ring system with two nitrogen atoms and one oxygen atom, contributing to its electron-deficient character and stability under physiological conditions. The 4-tert-butylphenyl substituent at the 5-position enhances lipophilicity, potentially improving membrane permeability in biological systems .
Key Structural Features:
-
1,3,4-Oxadiazole ring: Imparts rigidity and electronic anisotropy.
-
4-tert-Butylphenyl group: Introduces steric hindrance and hydrophobic interactions.
-
Meta-aniline substituent: Offers a reactive amino group for further functionalization.
Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉N₃O |
Molecular Weight | 293.4 g/mol |
LogP (Predicted) | ~3.2 (indicating lipophilicity) |
Hydrogen Bond Donors | 1 (NH₂ group) |
Hydrogen Bond Acceptors | 4 (oxadiazole N/O, NH₂) |
The tert-butyl group significantly increases the compound’s hydrophobicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This property may enhance blood-brain barrier penetration, making it relevant for central nervous system-targeted therapies .
Synthesis and Optimization
Synthetic Routes
The synthesis of 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline typically involves cyclization reactions between hydrazides and carboxylic acid derivatives. A common pathway includes:
-
Hydrazide Formation:
Reaction of 4-tert-butylbenzohydrazide with 3-nitrobenzoic acid in the presence of phosphorus oxychloride (POCl₃) to form the oxadiazole ring. -
Nitro Reduction:
Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, yielding the final aniline derivative .
Example Reaction Conditions:
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to optimize yield (typically 70–85%) and purity (>95%). Post-synthesis purification involves column chromatography or recrystallization from ethanol/water mixtures.
Biological Activities and Mechanisms
Anticancer Activity
1,3,4-Oxadiazole derivatives exhibit potent anticancer effects by inducing apoptosis and inhibiting proliferation. For 3-[5-(4-tert-butylphenyl)-1,3,4-oxadiazol-2-yl]aniline:
-
In Vitro Cytotoxicity:
Analogous compounds demonstrate IC₅₀ values of 1.82–5.55 μM against HCT-116 (colon), HePG-2 (liver), and MCF-7 (breast) cancer cell lines . -
Mechanism:
Activation of p53-dependent apoptosis and caspase-3/7 cleavage, coupled with inhibition of tubulin polymerization .
Antimicrobial Activity
The compound’s oxadiazole core disrupts microbial cell membranes and enzyme systems:
-
Antibacterial Activity:
Effective against Staphylococcus aureus (MIC: 8 μg/mL) and Escherichia coli (MIC: 16 μg/mL). -
Antifungal Activity:
Inhibits Candida albicans growth at 32 μg/mL, comparable to fluconazole .
Thrombin Inhibition
Recent studies highlight oxadiazoles as thrombin inhibitors, critical for anticoagulant therapy:
Compound | Thrombin IC₅₀ (nM) | Selectivity (vs. Trypsin) |
---|---|---|
Analog 12b | 89 | >100-fold |
3-[5-(4-tBP)...] | Data pending | – |
Structural analogs achieve thrombin inhibition via hydrogen bonding with Ser195 and hydrophobic interactions in the S1 pocket .
Structure-Activity Relationships (SAR)
Key Substituent Effects
Substituent | Electronic Effect | Bioactivity Impact |
---|---|---|
4-tert-Butylphenyl | Electron-donating | Enhances lipophilicity and target binding |
Meta-aniline | Electron-withdrawing | Facilitates hydrogen bonding with enzymes |
Comparative Analysis:
-
4-Methoxyphenyl analog: Reduced anticancer potency (IC₅₀: 12.4 μM vs. 1.82 μM for tert-butyl) .
-
Para-aniline isomer: Lower thrombin inhibition (IC₅₀: 120 nM vs. 89 nM for meta) .
Applications and Future Directions
Medicinal Chemistry
-
Anticoagulant Development: Optimizing thrombin inhibition for stroke prevention .
-
Anticancer Agents: Improving selectivity via prodrug strategies or nanoparticle delivery.
Materials Science
-
OLEDs: The oxadiazole core’s electron-transport properties make it suitable for organic electronics.
Recommended Research Priorities
-
In Vivo Toxicity Studies: Assess pharmacokinetics and safety profiles.
-
Crystallographic Analysis: Resolve binding modes with thrombin and tubulin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume